Benzamide, N-[imino(phenylamino)methyl]-
Description
Contextualization within Amide Chemistry and Guanidine (B92328) Derivative Frameworks
The compound is best understood by considering its constituent functional groups. The benzamide (B126) portion, a derivative of benzoic acid and ammonia, is a common scaffold in numerous biologically active molecules and functional materials. Amides are known for their chemical stability and ability to participate in hydrogen bonding, which often dictates their interaction with biological targets.
Simultaneously, the molecule is a substituted guanidine. The guanidinium (B1211019) group, the protonated form of guanidine, is found in the amino acid arginine and is renowned for its strong basicity and capacity to form multiple hydrogen bonds. nih.gov This ability to be protonated at physiological pH allows guanidine derivatives to engage in electrostatic interactions with negatively charged biological macromolecules, a feature that underpins the pharmacological activity of many such compounds. mdpi.com The incorporation of a guanidine framework is a well-established strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.
Significance of the Imino(phenylamino)methyl Moiety within Benzamide Structures
The presence of phenyl rings introduces steric bulk and the potential for pi-stacking interactions, further defining how the molecule can orient itself and interact with other molecules. The specific arrangement of these groups dictates the bond lengths and angles, with studies on similar structures showing partial double bond character in the C-N bonds of the guanidine core. nih.gov This delocalization of electrons contributes to the stability and electronic properties of the molecule.
| Feature | Description | Significance |
|---|---|---|
| Guanidine Core | Planar CN3 unit with partial double bond character in C-N bonds. nih.gov | High basicity, ability to form multiple H-bonds, and engage in electrostatic interactions. |
| Benzamide Group | Aromatic amide functionality. | Provides structural rigidity and H-bonding sites. A common pharmacophore. |
| Intramolecular H-Bond | Formation of a six-membered ring between the guanidine N-H and the benzoyl C=O. nih.govnih.gov | Confers conformational rigidity and planarity, influencing binding affinity. |
| Phenyl Substituents | Aromatic rings attached to the core structure. | Contribute to steric hindrance and potential for pi-stacking interactions. nih.gov |
Current Research Trajectories and Future Directions
Research into polysubstituted guanidines is an active and expanding field, largely due to their presence in a wide array of biologically active substances. nih.gov Derivatives of phenyl and benzyl (B1604629) guanidine have been synthesized and evaluated for their antimicrobial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Furthermore, related N-phenylbenzamide structures have been investigated as potential therapeutic agents for other conditions. Studies have shown that certain N-phenylbenzamide derivatives can exhibit potent anti-HBV (Hepatitis B virus) activity. nih.gov Other research has focused on 2-phenylamino benzamides as MEK inhibitors, which are targets for cancer therapy. google.com These findings suggest that the N-[imino(phenylamino)methyl]benzamide scaffold could be a promising starting point for the development of new therapeutic agents.
Future research will likely focus on several key areas:
Synthesis of Analogues: The synthesis of a library of N-[imino(phenylamino)methyl]benzamide derivatives with varied substituents on the phenyl rings will allow for a systematic exploration of structure-activity relationships (SAR).
Biological Screening: These new compounds will undoubtedly be screened against a wide range of biological targets, including bacteria, viruses, and cancer cell lines, to identify potential lead compounds for drug discovery.
Mechanistic Studies: For any active compounds discovered, detailed mechanistic studies will be essential to understand how they exert their biological effects at a molecular level.
Material Science Applications: The unique hydrogen-bonding capabilities and potential for self-assembly of these molecules could also be explored for applications in supramolecular chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56140-50-2 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(N'-phenylcarbamimidoyl)benzamide |
InChI |
InChI=1S/C14H13N3O/c15-14(16-12-9-5-2-6-10-12)17-13(18)11-7-3-1-4-8-11/h1-10H,(H3,15,16,17,18) |
InChI Key |
NMBOOXFKSMPDII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Imino Phenylamino Methyl Benzamide and Analogues
Targeted Synthesis of Guanidine-Bridged Benzamide (B126) Derivatives
The formation of the guanidine (B92328) linkage is a critical step in the synthesis of N-[imino(phenylamino)methyl]benzamide. This transformation is often achieved through the reaction of suitable precursors that, under specific catalytic conditions, lead to the desired guanidinyl moiety.
Reaction Pathways Involving Carbamothioyl Precursors
A prevalent and versatile method for the synthesis of guanidines involves the use of carbamothioyl precursors, most notably thioureas. This approach is advantageous as thioureas can be readily prepared and serve as stable intermediates. The conversion of a thiourea (B124793) to a guanidine is essentially a desulfurization-amination sequence.
In a relevant synthetic pathway, an N-carbamothioylbenzamide can serve as a direct precursor to the target N-acylguanidine. For instance, the reaction of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] wikipedia.orgwikipedia.orgrsc.orgtriazol-3(5H)-ylidene]carbamothioyl}benzamide with aniline (B41778) demonstrates the conversion of a carbamothioyl moiety to a guanidine. wikipedia.org This reaction proceeds in the presence of a thiophilic agent, which facilitates the removal of sulfur and subsequent attack by an amine.
Carbamoyl (B1232498) isothiocyanates are also valuable starting materials for the synthesis of multisubstituted guanidines. These precursors allow for the creation of di- and tri-substituted guanidines, including aromatic variants. The general strategy involves the reaction of the isothiocyanate with an amine to form a carbamoyl thiourea, which is then converted to the corresponding guanidine.
The following table summarizes reaction conditions for guanidine synthesis from carbamothioyl precursors.
| Precursor | Reagents | Product | Reference |
| N-Carbamothioylbenzamide Derivative | Aniline, HgCl₂, Et₃N in DMF | N-Acylguanidine Derivative | wikipedia.org |
| Thioureas | Burgess Reagent | N,N'-Diprotected Guanidines | |
| Carbamoyl Isothiocyanates | Amines | Di- and Tri-substituted Guanidines |
Role of Catalysts and Reaction Conditions in Guanidine Formation
The conversion of carbamothioyl precursors to guanidines is typically not spontaneous and requires specific catalysts and reaction conditions to proceed efficiently. The choice of catalyst is crucial in activating the thiocarbonyl group of the thiourea, making it susceptible to nucleophilic attack by an amine.
Historically, heavy metal salts, particularly mercury(II) chloride (HgCl₂), have been widely employed as thiophiles in this transformation. wikipedia.org Mercury(II) ions have a high affinity for sulfur, leading to the formation of a mercury sulfide (B99878) precipitate and a highly reactive carbodiimide (B86325) intermediate. This intermediate is then readily attacked by an amine to furnish the guanidine product. However, due to the toxicity of mercury compounds, there has been a significant effort to develop more environmentally benign catalytic systems.
Alternative catalysts and reagents for this conversion include:
Copper salts: Copper(II) sulfate (B86663) adsorbed on silica (B1680970) gel has been used as a desulfurizing agent.
Mukaiyama's reagent: 2-Chloro-1-methylpyridinium iodide can activate thioureas for guanylation.
Burgess reagent: This reagent facilitates the conversion of thioureas derived from primary amines and carbamoyl-protected isothiocyanates into guanidines.
Photocatalysts: Ruthenium(II) bipyridyl complexes, such as Ru(bpy)₃Cl₂, have been shown to catalyze the conversion of thioureas to guanidines under visible light irradiation at room temperature. drugfuture.com
The reaction conditions, including solvent and temperature, also play a significant role. Anhydrous solvents like dimethylformamide (DMF) are often used to prevent hydrolysis of the reactive intermediates. wikipedia.org The presence of a base, such as triethylamine (B128534) (Et₃N), is common to neutralize any acid generated during the reaction and to facilitate the deprotonation of the incoming amine nucleophile. wikipedia.org
Approaches to N-Benzamidomethylation and Related Amide Linkages
The construction of the benzamide portion of the molecule and the linkage to the guanidine core can be approached through various synthetic strategies, including condensation reactions and standard amidation techniques.
Condensation Reactions Utilizing Amides, Amines, and Aldehydes (Mannich-Einhorn Type Processes)
The Mannich reaction and its variants, such as the Einhorn-Tscherniac reaction, represent a powerful class of condensation reactions for the formation of C-C and C-N bonds. These reactions typically involve an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. In the context of synthesizing precursors for N-[imino(phenylamino)methyl]benzamide, benzamide itself can act as the active hydrogen component.
In a Mannich-type process, benzamide can react with an amine and formaldehyde (B43269) to generate N-substituted benzamide derivatives. nih.gov The reaction proceeds through the formation of an N-acyliminium ion intermediate, which is a potent electrophile. This intermediate then reacts with a nucleophile. For the synthesis of the target molecule, a related pathway would involve the reaction of benzamide with an appropriate imine or iminium ion precursor.
The Tscherniak-Einhorn reaction is a specific type of amidoalkylation where an N-hydroxymethylamide reacts with an aromatic compound under strong acid catalysis. wikipedia.org The acid protonates the hydroxyl group, which is then eliminated as water to form a resonance-stabilized N-acyliminium cation. This electrophile then undergoes an electrophilic aromatic substitution. While this reaction typically involves C-C bond formation with an aromatic ring, the underlying principle of generating a reactive N-acyliminium ion from an amide and an aldehyde derivative is highly relevant.
A study demonstrated the synthesis of benzamide-substituted Mannich bases by refluxing benzamide, an amine (like morpholine (B109124) or 2-nitroaniline), and formaldehyde in ethanol. nih.gov Another approach utilizes zinc chloride (ZnCl₂) to activate low-nucleophilic amides for a Mannich-type reaction with aldehydes and N-substituted anilines under solvent-free conditions. ekb.eg
Amidation Techniques for Benzamide Scaffold Construction
The formation of the benzamide scaffold is a fundamental step that can be achieved through various well-established amidation techniques. These methods involve the coupling of a benzoic acid derivative with an appropriate amine precursor.
Common methods for benzamide synthesis include:
Reaction of benzoyl chloride with an amine: This is a straightforward and widely used method where benzoyl chloride is reacted with an amine in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.
Coupling of benzoic acid and an amine: This direct amidation requires the use of coupling agents to activate the carboxylic acid. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium (B103445) or uronium salts like HATU.
Transamidation: This involves the reaction of a primary amide with an amine, often requiring a catalyst. nih.gov Metal-free approaches using bases like LiHMDS or catalysts such as benzoic acid have been developed. nih.govresearchgate.net
Enzymatic Amidation: Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), can be used for the direct amidation of carboxylic acids with amines in green solvents, offering a sustainable alternative to traditional chemical methods. nih.gov
The choice of amidation method depends on the specific substrates, functional group tolerance, and desired reaction scale.
Strategic Derivatization for Structural Diversification
Once the core N-[imino(phenylamino)methyl]benzamide structure is assembled, strategic derivatization can be employed to generate a library of analogues for structure-activity relationship (SAR) studies. Modifications can be introduced at several positions, including the benzoyl ring, the phenylamino (B1219803) group, and the guanidine nitrogens.
Derivatization of the benzoyl moiety can be achieved by starting with substituted benzoic acids or benzoyl chlorides in the amidation step. This allows for the introduction of a wide range of substituents, such as alkyl, alkoxy, halogen, or nitro groups, to probe the effects of electronics and sterics on the molecule's properties.
Modification of the phenylamino group can be accomplished by using different aniline derivatives in the guanidine formation step. This allows for the exploration of various substitution patterns on this aromatic ring.
Further derivatization can be performed on the guanidine nitrogen atoms, although this can be challenging due to the potential for multiple reactive sites. Protecting group strategies are often necessary to achieve regioselectivity. For instance, N-acylguanidines can be further functionalized at the remaining N-H positions. Palladium-catalyzed carboamination reactions have been used to create cyclic guanidines from N-allylguanidines bearing cleavable protecting groups, demonstrating a pathway for complex structural modifications. nih.gov The synthesis of various N-substituted benzamide derivatives has been explored to modify biological activity, indicating that substitutions on the amide nitrogen or the aromatic rings are key for tuning the compound's properties. rsc.org
Investigation of Substituent Effects on Synthetic Outcomes
The synthesis of N-[imino(phenylamino)methyl]benzamide and its analogues is significantly influenced by the electronic and steric properties of substituents on the aromatic rings of both the benzoyl and phenylamino moieties. These substituents can alter the reactivity of the starting materials, thereby affecting reaction rates, yields, and even the feasibility of the synthetic route.
Electronic Effects: The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a pivotal role.
On the Benzoyl Moiety: An EWG (e.g., -NO₂, -CN, -CF₃) attached to the benzoyl ring increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to nucleophilic attack by the guanidine nitrogen, which can lead to higher reaction yields and faster reaction rates. Conversely, an EDG (e.g., -OCH₃, -CH₃, -N(CH₃)₂) decreases the electrophilicity of the carbonyl carbon, potentially slowing down the reaction and possibly requiring more forcing conditions to achieve comparable yields.
Steric Effects: Steric hindrance, caused by bulky substituents, can impede the approach of reactants to the reaction center.
Substituents at the ortho position of either the benzoyl or phenylamino ring can sterically shield the reaction sites. For instance, a bulky group at the ortho position of the benzamide precursor can hinder the approach of the guanidine nucleophile. Similarly, bulky groups on the phenylguanidine can obstruct the acylation reaction. Research on symmetrically substituted diphenylguanidines has indicated that substituents at the ortho and meta positions can have a more significant impact compared to those at the para position, a principle that extends to their synthetic accessibility. nih.gov This can lead to lower reaction rates and reduced yields.
The interplay of these effects is summarized in the interactive table below.
| Substituent Type on Benzoyl Ring | Substituent Type on Phenylamino Ring | Expected Effect on Reaction Rate/Yield |
|---|---|---|
| Electron-Withdrawing (e.g., -NO₂) | Electron-Donating (e.g., -OCH₃) | Highly Favorable (Increased Electrophilicity and Nucleophilicity) |
| Electron-Withdrawing (e.g., -NO₂) | Electron-Withdrawing (e.g., -Cl) | Moderately Favorable (Increased Electrophilicity, Decreased Nucleophilicity) |
| Electron-Donating (e.g., -OCH₃) | Electron-Donating (e.g., -OCH₃) | Moderately Favorable (Decreased Electrophilicity, Increased Nucleophilicity) |
| Electron-Donating (e.g., -OCH₃) | Electron-Withdrawing (e.g., -Cl) | Less Favorable (Decreased Electrophilicity and Nucleophilicity) |
| Bulky Ortho Group (e.g., -C(CH₃)₃) | Any | Unfavorable (Steric Hindrance at Electrophile) |
| Any | Bulky Ortho Group (e.g., -C(CH₃)₃) | Unfavorable (Steric Hindrance at Nucleophile) |
Analysis of Regioselectivity in Analogous Chemical Transformations
Regioselectivity is a critical consideration in the synthesis of N-acylguanidines like N-[imino(phenylamino)methyl]benzamide, as the guanidine functional group possesses multiple nucleophilic nitrogen atoms. The acylation reaction must be directed to the desired nitrogen to avoid the formation of undesired isomers.
A highly relevant analogy is found in peptide synthesis and other amidation reactions that utilize carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.com In these reactions, the carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. nih.govpeptide.com This intermediate is intended to react with an amine (in our case, the guanidine) to form the desired amide bond.
However, the O-acylisourea intermediate can undergo an intramolecular O-to-N acyl rearrangement, yielding a stable and unreactive N-acylurea. nih.govpeptide.comwikipedia.org This rearrangement represents a significant regiochemical side reaction that consumes the activated acid and reduces the yield of the desired product.
Factors Influencing the O-to-N Acyl Rearrangement:
Temperature: Higher temperatures can promote the rearrangement to the more thermodynamically stable N-acylurea. researchgate.net
Solvent: The polarity of the solvent can influence the rates of both the desired intermolecular reaction and the undesired intramolecular rearrangement.
Steric Hindrance: If the primary amine nucleophile is sterically hindered, the rate of the desired reaction is slowed, providing a greater opportunity for the rearrangement to occur.
To control this regioselectivity issue and suppress the formation of the N-acylurea, additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HONSu) are often employed. peptide.com These additives react rapidly with the O-acylisourea to form an activated ester intermediate. This new intermediate is less prone to rearrangement but is still sufficiently reactive to acylate the amine nucleophile, thus directing the reaction toward the desired product. peptide.com
Another analogous transformation involves the reaction of an acyl isothiocyanate (e.g., benzoyl isothiocyanate) with an amine. The amine nitrogen attacks the electrophilic carbon of the isothiocyanate. globalresearchonline.net In the case of an unsymmetrical guanidine, the site of acylation would depend on the relative nucleophilicity and steric accessibility of the different nitrogen atoms, presenting a regiochemical challenge similar to that of direct acylation.
The table below outlines the competing reaction pathways in carbodiimide-mediated acylations.
| Reaction Pathway | Intermediate | Final Product | Outcome |
|---|---|---|---|
| Desired Acylation | O-Acylisourea | N-Acylguanidine (Target Molecule) | Successful Synthesis |
| Undesired Rearrangement | O-Acylisourea | N-Acylurea | Side Product Formation / Reduced Yield |
| Controlled Acylation (with Additive) | Activated Ester (e.g., HOBt-ester) | N-Acylguanidine (Target Molecule) | Improved Regioselectivity and Yield |
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra would reveal detailed information about the electronic environment and connectivity of each atom in Benzamide (B126), N-[imino(phenylamino)methyl]-. It is important to note that N-acylguanidines can exist as a complex mixture of tautomers and geometric isomers (E/Z) due to restricted rotation around the C-N bonds, which can lead to broad or multiple signals in the NMR spectra, complicating straightforward interpretation.
Applications of Proton NMR (¹H NMR)
The ¹H NMR spectrum of Benzamide, N-[imino(phenylamino)methyl]- is expected to show distinct signals corresponding to the protons on the two aromatic rings and the N-H protons of the guanidine (B92328) and amide functionalities.
Aromatic Protons: The ten protons on the two phenyl rings would typically appear in the downfield region, approximately between δ 7.0 and 8.0 ppm. The protons on the benzoyl ring, being adjacent to the electron-withdrawing carbonyl group, are expected to be slightly more deshielded than those on the N-phenyl ring. The signals would likely present as complex multiplets due to spin-spin coupling between adjacent protons.
Amide and Guanidine Protons (N-H): The protons attached to nitrogen atoms are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They are expected to appear as broad singlets. The N-H protons of the guanidine moiety could appear in a broad range, potentially from δ 7.5 to upwards of 10.0 ppm, especially if involved in intramolecular hydrogen bonding with the carbonyl oxygen. The amide proton would also be expected in a similar downfield region.
Table 1: Predicted ¹H NMR Spectral Data for Benzamide, N-[imino(phenylamino)methyl]-
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (Benzoyl) | ~7.4 - 8.0 | Multiplet (m) |
| Aromatic (N-Phenyl) | ~7.0 - 7.5 | Multiplet (m) |
| N-H (Guanidine/Amide) | ~7.5 - 10.0 | Broad Singlet (br s) |
Applications of Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.
Carbonyl Carbon: The carbon of the C=O group is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 165-175 ppm.
Guanidine Carbon: The central carbon of the C=N functionality in the guanidine core is also electron-deficient and would resonate in the downfield region, characteristically between δ 150 and 160 ppm.
Aromatic Carbons: The twelve carbons of the two phenyl rings would produce signals in the aromatic region, from approximately δ 120 to 140 ppm. The quaternary carbons (those to which other groups are attached) would generally be weaker in intensity and appear at the lower field end of this range.
Table 2: Predicted ¹³C NMR Spectral Data for Benzamide, N-[imino(phenylamino)methyl]-
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | ~165 - 175 |
| C=N (Guanidine) | ~150 - 160 |
| Aromatic | ~120 - 140 |
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing direct information about the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum of Benzamide, N-[imino(phenylamino)methyl]- would be dominated by absorptions from the N-H, C=O, and C=N bonds.
N-H Stretching: The N-H bonds of the amide and guanidine groups would give rise to stretching vibrations in the region of 3200-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1650-1680 cm⁻¹.
C=N Stretching: The imine (C=N) bond of the guanidine moiety would exhibit a stretching vibration in the 1600-1650 cm⁻¹ region. This peak might overlap with the aromatic C=C stretching bands.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings occur in the 1450-1600 cm⁻¹ range.
Table 3: Predicted FTIR Absorption Bands for Benzamide, N-[imino(phenylamino)methyl]-
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| C=N Stretch | 1600 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
Raman Spectroscopy for Elucidating Molecular Vibrations
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. The molecular formula of Benzamide, N-[imino(phenylamino)methyl]- is C₁₄H₁₃N₃O, which corresponds to a molecular weight of approximately 239.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 239. The fragmentation pattern would be key to confirming the structure. Plausible fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the guanidine nitrogen, leading to a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a very stable and abundant fragment.
Loss of Phenylamino (B1219803) Group: Fragmentation could lead to the loss of a phenylamino radical, resulting in a fragment ion.
Cleavage of the Phenyl Group: Loss of the phenyl radical (C₆H₅) from the benzoyl cation would lead to a fragment at m/z 77.
Table 4: Predicted Mass Spectrometry Fragments for Benzamide, N-[imino(phenylamino)methyl]-
| m/z | Predicted Fragment Ion |
|---|---|
| 239 | [C₁₄H₁₃N₃O]⁺˙ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of acylguanidines. It offers a balance between computational cost and accuracy, making it suitable for studying the relative energies of different molecular forms, optimizing geometries, and simulating spectroscopic data.
Elucidation of Tautomeric Forms and Relative Stability
The structure of N-benzoyl-N'-phenylguanidine allows for the existence of several tautomeric and isomeric forms due to the delocalization of the C=N double bond within the guanidine (B92328) core and E/Z isomerism. researchgate.netresearchgate.net Computational studies on closely related N,N′-bis-aryl-N′′-acylguanidines have identified three principal tautomers, designated based on the position of the double bond. researchgate.net These findings are directly analogous to the tautomerism expected in N-benzoyl-N'-phenylguanidine.
The main tautomeric forms arise from the conjugation of the C=N double bond with one of the three nitrogen substituents:
Tautomer ar1: The double bond is between the central carbon and the nitrogen atom bonded to the benzoyl group.
Tautomer ac: The double bond is between the central carbon and the nitrogen atom bonded to the phenyl group.
Tautomer ar2: The double bond is between the central carbon and the terminal imino nitrogen.
Each of these tautomers can also exist as E or Z isomers. The relative stability of these forms is significantly influenced by intramolecular interactions, particularly the formation of intramolecular hydrogen bonds (IMHB). researchgate.netresearchgate.net For instance, the Z isomer of the ar1 tautomer is often stabilized by a strong IMHB between the N-H proton of the guanidine moiety and the carbonyl oxygen of the benzoyl group, forming a stable six-membered ring. researchgate.net DFT calculations are essential for quantifying the energy differences between these tautomers to predict the most stable form in the gas phase and in solution. nih.gov
| Tautomer | Isomer | Description of Double Bond Position | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|
| ar1 | Z | Between central carbon and benzoyl-substituted nitrogen | Stabilized by intramolecular hydrogen bond (IMHB) with carbonyl oxygen |
| ar1 | E | Between central carbon and benzoyl-substituted nitrogen | Less stable due to lack of IMHB |
| ac | Z | Between central carbon and phenyl-substituted nitrogen | Potential steric hindrance |
| ac | E | Between central carbon and phenyl-substituted nitrogen | Potential steric hindrance |
| ar2 | Z | Between central carbon and terminal imino nitrogen | Generally less stable |
| ar2 | E | Between central carbon and terminal imino nitrogen | Generally less stable |
Geometric Optimization and Electronic Structure Analysis
Geometric optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.net While specific DFT optimization data for N-benzoyl-N'-phenylguanidine is not available, experimental X-ray crystallography data from the closely related compound N-Benzoyl-N′,N′′-diphenylguanidinium chloride provides valuable insight into the expected geometric parameters.
In this related structure, the guanidinium (B1211019) and carbonyl groups are nearly coplanar, a conformation stabilized by an intramolecular N-H···O hydrogen bond that forms a six-membered ring. researchgate.net The C-N bond lengths within the guanidine core show partial double bond character, indicating electron delocalization across the N-C-N system. researchgate.net The phenyl rings are typically twisted out of the plane of the guanidine unit due to steric hindrance. researchgate.net
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C(carbonyl)-O | ~1.22 Å |
| Bond Length | C(carbonyl)-N | ~1.35 Å |
| Bond Length | N-C(guanidinium) | ~1.33 - 1.37 Å |
| Bond Angle | O-C(carbonyl)-N | ~122° |
| Bond Angle | N-C(guanidinium)-N | ~118 - 122° |
| Torsion Angle | O-C-N-C | -7.5 (3)° |
Electronic structure analysis through DFT provides information on charge distribution, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying electron-rich and electron-poor regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.
Simulation and Correlation of Spectroscopic Data
DFT calculations are widely used to predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra. mdpi.comsemanticscholar.org By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. Comparing this simulated spectrum with an experimentally obtained spectrum is a crucial method for validating the calculated structure. researchgate.net Discrepancies or agreements between the positions and intensities of theoretical and experimental peaks can confirm the presence of a specific tautomer or conformer. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, allowing for the simulation of the UV-Vis spectrum, which provides insight into the electronic structure and chromophores within the molecule. semanticscholar.org
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a deeper understanding of the electronic characteristics and reactivity of a molecule by examining the individual orbitals and their interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugation, and intramolecular bonding interactions. nih.govresearchgate.net It transforms the calculated wave function into a localized Lewis-like structure, representing electron density in terms of atomic lone pairs and bonds. The interactions between filled (donor) and empty (acceptor) orbitals are analyzed using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT). nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netirb.hr The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).
Mechanistic Investigations via Computational Modeling
Computational modeling, particularly through Density Functional Theory (DFT), has proven to be a valuable tool for investigating the structural and reactive properties of N-acyl-N,N'-disubstituted guanidines, a class of compounds that includes Benzamide, N-[imino(phenylamino)methyl]-. These theoretical studies provide insights into isomerism, conformational preferences, and reaction mechanisms that are often difficult to elucidate through experimental means alone.
Studies on structurally similar N,N′-bis-aryl-N′′-acylguanidines have revealed the complexity arising from potential isomerism. rsc.org This includes tautomerism within the guanidine core, E/Z isomerism around the C=N double bond, and various conformational isomers. rsc.orgresearchgate.net The combination of these factors can lead to complex NMR spectra with broad signals, making experimental characterization challenging. rsc.orgresearchgate.net
Computational approaches, such as DFT in conjunction with low-temperature NMR spectroscopy, have been employed to unravel these complexities. rsc.org Theoretical calculations have been instrumental in understanding the structural preferences of these molecules, which are significantly influenced by intramolecular hydrogen bonding (IMHB). rsc.org For instance, the Gauge-Invariant Atomic Orbital (GIAO) method, a DFT-based approach, has been used to calculate NMR chemical shifts for different isomers, aiding in the interpretation of experimental spectra. rsc.org
Furthermore, DFT investigations have been applied to understand the reactivity of guanidine derivatives in various chemical transformations. For example, the mechanism of tandem aza-Michael addition/intramolecular cyclization reactions involving guanidinium salts has been explored using DFT. mdpi.com These studies analyze the kinetics and thermodynamics of different potential reaction pathways, providing a detailed picture of the reaction mechanism at a molecular level. mdpi.com By optimizing the stationary points along proposed reaction pathways, researchers can calculate activation energies and reaction energies, helping to predict the most favorable reaction outcomes. mdpi.com
While direct mechanistic studies on Benzamide, N-[imino(phenylamino)methyl]- are not extensively documented, the computational methodologies applied to analogous N-acylguanidine systems provide a framework for understanding its chemical behavior. These theoretical models can predict stable conformations, tautomeric forms, and potential reaction pathways, offering a valuable complement to experimental studies.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzamide Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.com This approach is widely used in drug design to predict the activity of new compounds and to guide the synthesis of molecules with enhanced potency. archivepp.com For benzamide systems, including derivatives of Benzamide, N-[imino(phenylamino)methyl]-, QSAR studies have been instrumental in identifying the key structural features that govern their biological effects. nih.gov
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. archivepp.com QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized into several types, including:
Topological descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices. nih.gov
Geometrical (3D) descriptors: These relate to the three-dimensional arrangement of the atoms.
Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment.
Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. archivepp.com
For example, in studies of substituted benzamides with antimicrobial activity, QSAR models have shown that topological descriptors like the Kier's shape index and molecular connectivity indices can effectively model the observed activity. nih.gov The predictive power of these QSAR models is assessed through statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q² or r(cv)²). nih.gov High values for these parameters indicate a robust and predictive model. nih.gov
In the context of designing new benzamide derivatives, QSAR can be a powerful tool. For instance, a QSAR analysis was carried out on a set of benzamidine (B55565) compounds to predict their inhibitory activity. archivepp.com By using a genetic algorithm (GA) for variable selection in a PLS model, a robust QSAR model was developed. archivepp.com Such models can offer a tool for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest predicted potency. archivepp.com The application of these methodologies to Benzamide, N-[imino(phenylamino)methyl]- and its analogues can facilitate the discovery of new derivatives with desired biological profiles.
Interactive Data Table: Key Parameters in QSAR Model Development for Benzamide Derivatives
| Parameter | Description | Relevance to Benzamide Systems |
| Dependent Variable | The biological activity being modeled (e.g., IC50, MIC). | For Benzamide, N-[imino(phenylamino)methyl]-, this could be inhibitory activity against a specific enzyme or antibacterial efficacy. |
| Independent Variables (Descriptors) | Numerical representations of molecular structure (e.g., topological, electronic, steric). | Relevant descriptors for benzamides might include Kier's shape indices, molecular connectivity, and electrostatic potential. nih.gov |
| Statistical Method | The algorithm used to build the mathematical relationship (e.g., MLR, PLS, GA). | Genetic algorithms combined with PLS have been successfully used for variable selection in QSAR models of related benzamidine compounds. archivepp.com |
| Model Validation | Statistical tests to assess the robustness and predictive power of the model (e.g., cross-validation, r², q²). | High cross-validated r² values are indicative of a QSAR model's predictive ability for new benzamide derivatives. nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of the Imino(phenylamino)methyl Core on Biological Functionality
The imino(phenylamino)methyl group, a substituted guanidinium (B1211019) moiety, is a critical pharmacophore responsible for the diverse biological activities observed in this class of compounds. The guanidinium group is protonated at physiological pH, allowing it to form strong electrostatic and hydrogen bond interactions with biological targets such as enzymes and receptors. This core structure is integral to the activity of compounds designed as Na+/H+ exchanger (NHE) inhibitors, antimicrobial agents, and modulators of other biological pathways. nih.govmdpi.com
In the context of NHE1 inhibition, the benzoylguanidine structure is a potent pharmacophore. Derivatives of this core have been synthesized that show significantly greater potency than existing drugs like cariporide (B1668443). nih.gov The guanidine (B92328) group's ability to interact with key residues in the ion exchanger's binding pocket is fundamental to its inhibitory action.
Furthermore, the guanidine core is a known feature in many antimicrobial compounds. For phenyl and benzyl (B1604629) guanidine derivatives, this group contributes to their ability to disrupt microbial membranes or inhibit essential enzymes. mdpi.com Studies have shown that the terminal guanidine group, in conjunction with a lipophilic moiety, is often key for antimicrobial activity. mdpi.com Modifications to this core, such as substitution on the guanidino nitrogens, can drastically alter potency, indicating its direct involvement in the mechanism of action.
Analysis of Substituent Effects and Positional Isomerism in Benzamide (B126) Derivatives
The biological activity and selectivity of N-[imino(phenylamino)methyl]benzamide derivatives are profoundly influenced by the nature, position, and stereochemistry of substituents on both the benzamide and phenylamino (B1219803) rings. The study of these effects, including positional isomerism, is crucial for optimizing lead compounds. solubilityofthings.com
Substituent Effects on the Benzamide Ring: Research into NHE1 inhibitors has demonstrated that substitutions on the benzoyl moiety are critical for potency. For instance, the introduction of specific substituents at defined positions can lead to compounds with nanomolar efficacy. In one study, a derivative designated as compound 5f exhibited an IC50 value of 3.60 nM, approximately 18 times more potent than the reference compound cariporide (IC50 = 65.0 nM). nih.gov Similarly, compound 5l showed an IC50 of 4.48 nM. nih.gov These findings highlight the sensitivity of the target receptor to the electronic and steric properties of the substituents on the benzamide portion of the molecule.
Substituent Effects on the Phenylamino Moiety: In the development of substituted benzamide ligands for dopamine (B1211576) receptors, it was found that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring could enhance binding affinity for the D4 subtype. nih.gov This suggests that these groups may form specific hydrogen bonds or other polar interactions within the receptor's binding site.
The influence of substituents is also evident in antimicrobial guanidine derivatives. For example, dichlorobenzyl derivatives of guanabenz (B1672423) have shown significant potency against S. aureus. The position of the chlorine atoms on the benzene (B151609) ring is a key determinant of activity, a clear case of positional isomerism affecting biological function. nih.gov
The table below summarizes the impact of various substituents on the biological activity of selected benzamide derivatives.
| Compound Class | Target | Key Substitutions | Effect on Activity | Reference |
| Benzoylguanidines | NHE1 | Specific substitutions on the benzoyl ring (e.g., compounds 5f, 5l) | Significant increase in inhibitory potency (IC50 in low nM range) | nih.gov |
| Substituted Benzamides | D4 Dopamine Receptor | Polar H-bond accepting meta (5-) and/or H-bond donating/accepting para (4-) substituents | Enhanced binding affinity | nih.gov |
| Oxazolidinones | Antibacterial | Linearly attached benzotriazole (B28993) vs. angular attachment | Linear isomer showed higher potency | nih.gov |
| Oxazolidinones | Antibacterial | E- vs. Z-isomer of angularly attached derivatives | E-isomer was more potent | nih.govresearchgate.net |
This table is for illustrative purposes and represents a selection of findings from the literature.
Ligand-Receptor Interactions and Computational Binding Models
To understand the molecular basis for the observed SAR, researchers frequently employ computational methods such as molecular docking and molecular dynamics (MD) simulations. These techniques provide insights into the binding modes of ligands and identify key interactions with receptor amino acid residues. mdpi.comunica.it
For instance, molecular docking studies of benzamide derivatives in the active site of target proteins have helped to rationalize their activity. Simulations can predict the formation of hydrogen bonds between the guanidinium group of the ligand and negatively charged amino acid residues like aspartate or glutamate (B1630785) in the receptor. unica.it The benzamide and phenyl rings often engage in hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. unica.it
In a study on novel benzamide derivatives, molecular docking was used to place the ligands into the predictable binding site of a target protein. mdpi.com The simulation generated various conformations, which were then evaluated using a docking score to quantify the stability and binding energy of the protein-ligand complex. mdpi.com Such studies have shown that specific hydrogen bonds between the ligand and amino acids like GLY 101 can be critical for binding. mdpi.com
Similarly, computational modeling of U-47700, a benzamide derivative that acts on opioid receptors, revealed the importance of hydrogen bond networks in ligand affinity. MD simulations showed that the removal of two methyl groups from the ligand resulted in the loss of a key hydrogen bond with a tryptophan residue (Trp229), leading to reduced affinity for the mu-opioid receptor. unica.it These in silico models are invaluable for interpreting experimental SAR data and guiding the design of new, more potent, and selective analogs. mdpi.comunica.it
Rational Design Principles for Modulating Chemical Functionality and Selectivity
The insights gained from SAR and computational studies form the basis for the rational design of new derivatives with improved properties. The goal of rational design is to optimize a molecule's potency, selectivity, and pharmacokinetic profile by making targeted chemical modifications. rsc.org
One key principle is structure-based design , where the three-dimensional structure of the target protein is used to design ligands that fit precisely into the binding site. When a crystal structure is unavailable, a homology model of the receptor can be built and used for docking studies to predict ligand interactions. mdpi.comresearchgate.net
Another principle is pharmacophore modification . This involves identifying the essential functional groups (the pharmacophore) responsible for biological activity and modifying the scaffold to enhance interactions with the target. For benzoylguanidine derivatives, this could involve altering the substitution pattern on the aromatic rings to improve binding affinity or introducing new functional groups to engage with additional residues in the binding pocket. For example, new series of guanidine derivatives have been designed and synthesized as selective dual Src/Abl inhibitors for leukemia, demonstrating the application of rational design to achieve selectivity against specific kinase targets. nih.gov
A third principle is modulating physicochemical properties . The solubility, lipophilicity, and metabolic stability of a compound can be fine-tuned by adding or removing specific functional groups. This is crucial for improving a drug candidate's "druggability" and ensuring it can reach its target in the body. The design of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazides, by modifying the urea (B33335) linkage of a lead compound, is an example of a strategy to discover new candidates with different bioactivity spectra. mdpi.com
Through the iterative process of design, synthesis, and biological evaluation, guided by SAR and computational modeling, it is possible to develop highly selective and potent molecules based on the Benzamide, N-[imino(phenylamino)methyl]- scaffold for a variety of therapeutic applications.
Advanced Applications in Contemporary Chemical Research
Guanidine (B92328) Derivatives as Key Intermediates in Organic Synthesis
The guanidine moiety is a versatile functional group that serves as a crucial building block in the synthesis of heterocyclic compounds and complex natural products. Benzamide (B126) derivatives containing a guanidine group are valuable intermediates due to the reactivity and coordination properties of this functional group.
The synthesis of N-acylguanidines, such as Benzamide, N-[imino(phenylamino)methyl]-, often involves a multi-step process. A common strategy is the conversion of a thiourea (B124793) derivative. For instance, a benzoyl isothiocyanate can be reacted with an amine to form an N-benzoylthiourea intermediate. This intermediate is then activated, often using a metal salt like mercury(II) chloride, to facilitate the nucleophilic displacement of the sulfur atom by an amine, such as aniline (B41778), yielding the corresponding guanidine derivative. This method offers a plausible route to tri-substituted guanidines under mild conditions, avoiding volatile or corrosive by-products.
The utility of these compounds as intermediates stems from the rich chemistry of the guanidine group. It can act as a strong base, a bidentate ligand for metal catalysis, and a precursor for constructing larger ring systems like pyrimidines and imidazoles. The benzamide portion of the molecule provides a stable scaffold that can be further functionalized, allowing for the synthesis of a diverse library of complex molecules.
Enzyme Inhibition and Modulation of Biochemical Pathways by Benzamide Analogues
The benzamide scaffold, particularly when substituted with groups capable of forming extensive hydrogen bond networks like the phenylguanidine moiety, is a prominent feature in the design of various enzyme inhibitors. Researchers have successfully targeted several key enzymes involved in disease pathways by modifying this core structure.
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer. Benzamide derivatives have emerged as potent kinase inhibitors.
MEK Inhibitors : Mitogen-activated protein kinase (MEK) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers. Studies have led to the discovery of N-alkoxy-2-phenylamino-benzamide derivatives with strong MEK inhibitory effects. These compounds have demonstrated the ability to suppress tumor growth by blocking the kinase activity required for cell proliferation.
Tyrosine Kinase Inhibitors : Receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) are major targets in cancer therapy. Novel compounds incorporating a 4-(aminomethyl)benzamide (B1271630) fragment have been designed as potential tyrosine kinase inhibitors. Molecular docking studies suggest that the benzamide moiety can anchor the inhibitor within the enzyme's active site, forming hydrogen bonds with key amino acid residues like Asp-381, while other parts of the molecule provide specificity for different kinases. mdpi.com Certain analogues with a (trifluoromethyl)benzene ring have shown potent inhibition of EGFR, demonstrating the tunability of this scaffold. mdpi.com
| Kinase Target | Benzamide Scaffold Example | Key Research Finding |
| MEK | 5-substituted-2-phenylamino benzamides | Exhibit strong MEK inhibitory effects and suppress tumor growth. |
| Tyrosine Kinases (e.g., EGFR) | 4-(Arylaminomethyl)benzamide derivatives | The benzamide moiety packs against key residues, and the carbonyl group forms hydrogen bonds in the active site. mdpi.com |
The dual inhibition of cyclooxygenase (COX) and topoisomerase (Topo) enzymes is a promising strategy for developing anti-cancer agents, particularly for aggressive tumors like glioblastoma. nih.gov
COX Inhibition : The COX enzymes are involved in the synthesis of prostaglandins, which play roles in inflammation and cancer progression. The phenylamino (B1219803) benzamide structure has been identified as a key pharmacophore for COX inhibition.
Topoisomerase Inhibition : Topoisomerase enzymes are crucial for managing DNA topology during replication and transcription. Inhibiting these enzymes leads to DNA damage and cell death, a common mechanism for chemotherapy.
Researchers have designed and synthesized a series of N-2-(phenylamino) benzamide derivatives that act as dual inhibitors of Topo I and COX-2. nih.gov These compounds were developed by modifying known Topo I inhibitors to incorporate the COX-2-inhibiting benzamide moiety. nih.gov
| Compound ID | Target Enzymes | IC₅₀ (COX-2) | Key Outcome in Glioblastoma Model |
| I-1 | Topo I, COX-2 | 33.61 ± 1.15 µM | Tumor Growth Inhibition (TGI) = 69.4% nih.gov |
| I-8 | Topo I, COX-2 | 45.01 ± 2.37 µM | Exhibited high anti-proliferation and anti-migration effects. nih.gov |
The versatility of the benzamide scaffold extends to other important enzyme families. By coupling benzamide moieties with other pharmacophores, such as sulfonamides, researchers have developed potent inhibitors for enzymes implicated in a range of conditions.
Carbonic Anhydrase (CA) Inhibition : Carbonic anhydrases are involved in pH regulation and are targets for antiglaucoma and anticancer drugs. Novel benzenesulfonamides carrying a benzamide moiety have been synthesized and shown to have significant inhibitory potential against human carbonic anhydrase isoforms (hCA I and hCA II) at nanomolar levels.
Cholinesterase Inhibition : Acetylcholinesterase (AChE) inhibitors are the primary treatment for Alzheimer's disease. The same series of benzamide-sulfonamide hybrids also displayed potent inhibitory activity against AChE, making them interesting candidates for multi-target drug design.
Contribution to Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions. The Benzamide, N-[imino(phenylamino)methyl]- structure is rich in hydrogen bond donors (N-H groups in both the amide and guanidine functions) and acceptors (the carbonyl oxygen and imino nitrogens). This makes it an excellent candidate for building complex, self-assembled supramolecular architectures through molecular recognition.
The guanidinium (B1211019) group is well-known for its ability to form strong, directional hydrogen bonds, often binding to carboxylates or phosphates. When combined with the benzamide group, which frequently forms hydrogen-bonded dimer or catemer motifs in crystals, the potential for creating robust and predictable supramolecular synthons increases. science.gov
Studies on related molecules, such as 2-guanidinobenzimidazole, demonstrate how the guanidine group directs the formation of dimeric arrays and more extended networks through specific hydrogen bonding patterns. mdpi.com These interactions are fundamental to crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical and chemical properties. The interplay of N-H···N and N-H···O hydrogen bonds, along with potential π-π stacking from the phenyl rings, allows benzamide-guanidine compounds to act as versatile building blocks for host-guest systems and complex molecular assemblies. mdpi.com
Potential Applications in Advanced Materials Science
The unique structural and electronic properties of benzamide and guanidine derivatives suggest their potential use in the development of advanced functional materials.
Conductive Materials : The extended π-systems of the aromatic rings and the potential for strong, directional hydrogen bonding make these molecules candidates for creating ordered, self-assembled systems. Theoretical studies on hydrogen-bonded benzamide-derived molecules have explored their potential for electrical conductivity, suggesting that charge transport could be facilitated along the hydrogen-bonded chains. science.gov
Sensors and Nanomaterials : The guanidine group's ability to coordinate with metal ions can be exploited in materials science. For example, related guanidinobenzimidazole molecules have been anchored onto polypyrrole nanowires to create a hybrid material. mdpi.com This new material functions as a sensitive and selective fluorescent sensor for detecting specific metal ions in solution. mdpi.com This approach highlights a pathway for integrating benzamide-guanidine compounds into nanomaterials for sensing applications.
Crystal Engineering : The ability to control the solid-state packing of molecules is crucial for developing materials with specific optical or mechanical properties. Research on fluorinated benzamides has shown that subtle chemical modifications can suppress disorder in the crystal lattice, leading to more predictable and well-defined crystalline structures. acs.orgosti.gov This principle of crystal engineering could be applied to Benzamide, N-[imino(phenylamino)methyl]- to fine-tune its solid-state properties for applications in organic electronics or nonlinear optics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
